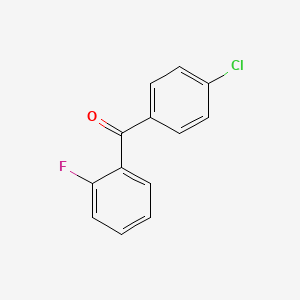
2-Fluoro-4'-chlorobenzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a nucleophilic labeling method starting from [18F]fluoride, followed by deprotection . This suggests that similar methods could potentially be applied to synthesize 2-Fluoro-4'-chlorobenzophenone, although the specific details would depend on the starting materials and the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of fluorinated phenols, such as 2-fluorophenol, has been studied using techniques like gas-phase electron diffraction, which indicates the possibility of intramolecular hydrogen bonding in ortho-substituted compounds . This information can be extrapolated to suggest that this compound may also exhibit intramolecular interactions that influence its molecular geometry and reactivity.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. For example, the electrophilic amination of 4-fluorophenol with diazenes leads to the complete removal of the fluorine atom . This indicates that the fluorine atom in this compound could also be reactive under certain conditions. Additionally, the photolysis of substituted phenols can result in the formation of radical species and the dissociation of certain bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and other substituents. For instance, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties suggest that this compound may also display similar stability characteristics due to the presence of fluorine and chlorine substituents.
Aplicaciones Científicas De Investigación
High-Performance Polymer Development
2-Fluoro-4'-chlorobenzophenone is utilized in the synthesis of high-performance polymers. For example, Xiao et al. (2003) described the synthesis of fluorinated phthalazinone monomer and its polymers, highlighting their potential in engineering plastics and membrane materials due to excellent solubility and thermal properties (Xiao et al., 2003).
Intermolecular Interaction Studies
Research by Shukla et al. (2014) involved the synthesis of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, to study different intermolecular interactions. This research contributes to understanding molecular interactions in various compounds (Shukla et al., 2014).
Environmental Pollution Research
Tront and Saunders (2007) used fluorinated analogs of 2,4-dichlorophenol to study the fate of halogenated phenols in plants, utilizing 19F NMR for investigating contaminant accumulation and transformation in aquatic plant systems (Tront & Saunders, 2007).
Studies in Acid Behavior and Conductivity
Srivastava and Mukherjee (1983) explored the behavior of acids, including fluorinated compounds, in propylene carbonate, contributing to the understanding of acid-base equilibria and conductivity in different solvents (Srivastava & Mukherjee, 1983).
Liquid Crystal Research
Gray and Kelly (1981) reported on the synthesis of low melting esters with large nematic ranges using different substituents, including fluoro compounds, advancing the field of liquid crystal research (Gray & Kelly, 1981).
Anaerobic Transformation Studies
Research by Genthner et al. (1989) on the anaerobic transformation of phenol to benzoate used isomeric fluorophenols as analogs, providing insights into the biochemical pathways involved in this transformation process (Genthner, Townsend & Chapman, 1989).
Spectroscopy and Quantum Chemical Studies
Shin et al. (1998) utilized 2-fluorophenols in spectroscopy studies, combining experimental and quantum chemical methods to understand molecular behavior and interactions in halophenols (Shin, Hahn, Jung & Ha, 1998).
Safety and Hazards
Direcciones Futuras
The future directions for research on 2-Fluoro-4’-chlorobenzophenone could involve further exploration of its photochemical properties and potential applications. Given the reactivity of benzophenones under UV light, there may be potential for use in photopolymerization processes or as photoinitiators .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWKFJLPMWWZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)
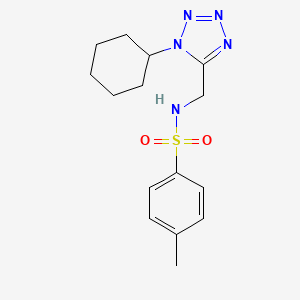
![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)
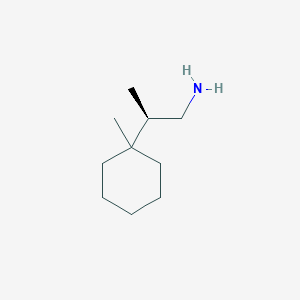

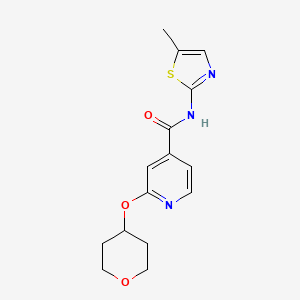
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)
![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)
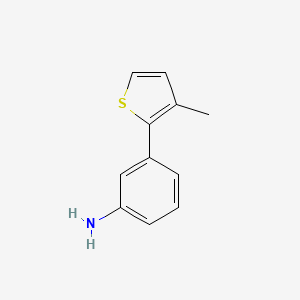
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)